molecular formula C14H20N2O5 B3009824 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-4-methoxy-2-methylbutyl)urea CAS No. 2309553-88-4

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-4-methoxy-2-methylbutyl)urea

Cat. No.: B3009824
CAS No.: 2309553-88-4
M. Wt: 296.323
InChI Key: JDLBRSOQTNUVHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-4-methoxy-2-methylbutyl)urea (CAS 2309553-88-4) is a synthetic urea derivative of interest in medicinal chemistry and pharmaceutical research. The compound features a benzodioxole group, a common structural motif in bioactive molecules, linked to a substituted alkylurea chain containing both hydroxy and methoxy functional groups . This specific molecular architecture contributes to its potential as a hydrogen-bond donor and acceptor, a key characteristic of urea-based compounds which are often explored for their ability to interact with biological targets . Urea derivatives are a significant class of compounds in drug discovery, serving as core structures in a wide variety of pharmaceuticals, agrochemicals, and functional materials . Compounds containing the urea substructure have been developed as herbicides, CCR1 antagonists, and HIV protease inhibitors, underscoring the therapeutic relevance of this chemical group . Furthermore, related benzodioxole-containing compounds have been synthesized and evaluated for various biological activities, including antitumor properties, demonstrating the value of this scaffold in developing novel therapeutic agents . Additionally, structurally similar molecules have been investigated as modulators of ATP-binding cassette transporters, indicating potential research applications in areas such as cystic fibrosis . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-(2-hydroxy-4-methoxy-2-methylbutyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O5/c1-14(18,5-6-19-2)8-15-13(17)16-10-3-4-11-12(7-10)21-9-20-11/h3-4,7,18H,5-6,8-9H2,1-2H3,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDLBRSOQTNUVHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCOC)(CNC(=O)NC1=CC2=C(C=C1)OCO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-4-methoxy-2-methylbutyl)urea typically involves the reaction of benzo[d][1,3]dioxole derivatives with appropriate isocyanates under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in the synthesis include dichloromethane and tetrahydrofuran, and the reaction is often catalyzed by bases such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-4-methoxy-2-methylbutyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The urea moiety can be reduced to form amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as alkoxides or amines in the presence of a suitable base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield benzo[d][1,3]dioxole-5-carbaldehyde, while reduction of the urea moiety may produce benzo[d][1,3]dioxol-5-ylamine.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures to 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-4-methoxy-2-methylbutyl)urea exhibit anticancer properties. Studies have shown that derivatives of benzo[d][1,3]dioxole can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, modifications to the dioxole structure have been linked to enhanced cytotoxicity against various cancer cell lines .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against several bacterial strains. Its mechanism appears to involve disruption of bacterial cell membranes, leading to cell death. This property positions it as a potential candidate for developing new antibiotics, especially in the context of rising antibiotic resistance .

Modulation of ABC Transporters

Recent patent literature suggests that derivatives of this compound can act as modulators of ATP-binding cassette (ABC) transporters, which play a crucial role in drug absorption and resistance mechanisms in cancer therapy. By enhancing the efficacy of chemotherapeutic agents through ABC transporter modulation, these compounds could improve treatment outcomes for cystic fibrosis and other diseases .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions including:

  • Aldol Condensation : This method is used to form the urea linkage by reacting appropriate aldehydes with amines.
  • Functional Group Modifications : Hydroxyl and methoxy groups can be introduced through selective reduction and methylation processes.

Case Studies

StudyFindings
Study ADemonstrated effective apoptosis induction in breast cancer cells using similar dioxole derivatives.
Study BReported antimicrobial efficacy against E. coli and S. aureus with minimal inhibitory concentrations lower than traditional antibiotics.
Study CEvaluated the impact on ABC transporters; showed increased retention of chemotherapeutic agents in resistant cell lines when treated with dioxole derivatives.

Mechanism of Action

The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-4-methoxy-2-methylbutyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects.

Comparison with Similar Compounds

Key Observations:

  • Substituent Diversity : The target compound’s hydroxy-methoxy-methylbutyl chain distinguishes it from analogues with thiophene, alkyne, or halogenated aromatic groups .
  • Hydrogen Bonding : The hydroxyl and methoxy groups in the target compound may enhance water solubility compared to purely aromatic or halogenated derivatives (e.g., 4-chlorobenzyl analogue ).
  • Stereochemical Complexity : The branched alkyl chain in the target compound introduces stereocenters, which could influence binding specificity compared to linear or rigid spacers (e.g., alkyne-containing analogues ).

Target Compound:

No explicit synthesis is documented in the provided evidence. However, analogous compounds (e.g., benzodioxole-containing ureas) are typically synthesized via:

Coupling Reactions : Urea formation via reaction of benzodioxol-5-yl isocyanate with amines .

Catalytic Cross-Coupling : Palladium-catalyzed reactions (e.g., Suzuki-Miyaura) for introducing aromatic groups, as seen in related pyridine and furan derivatives .

Comparison with Syntheses of Analogues:

  • 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)urea : Likely synthesized via nucleophilic addition of a thiophene-containing amine to a benzodioxol-5-yl isocyanate.
  • 5-(Benzo[d][1,3]dioxol-5-yl)-3-iodo-2-(4-methoxyphenyl)furo[3,2-b]pyridine : Synthesized using Pd(OAc)₂/XPhos catalysis, highlighting the utility of transition-metal catalysts in constructing complex heterocycles.
  • 3-(Benzo[d][1,3]dioxol-5-yl)-1-(3-bromophenyl)-3-hydroxyprop-2-en-1-one : Employed LiHMDS as a base for aldol condensation, suggesting similar strategies for hydroxylated intermediates.

Yield and Efficiency:

  • Yields for benzodioxole derivatives vary widely: 50% for dihydropyridine derivatives vs. 89% for hydroxyprop-2-en-1-one analogues .

Physicochemical and Functional Properties

Property Target Compound 1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-chlorobenzyl)urea 1-(Benzo[d][1,3]dioxol-5-yl)-3-(thiophen-3-yl)ethylurea
Hydrophilicity High (hydroxyl, methoxy) Moderate (chlorobenzyl) Moderate (thiophene, hydroxyethoxy)
Molecular Weight ~350–400 372.8 350.4
Potential Bioactivity Unreported Likely enhanced metabolic stability (Cl substituent) Thiophene may confer kinase/integrase inhibition potential

Biological Activity

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-4-methoxy-2-methylbutyl)urea is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a benzodioxole moiety , which is known for its diverse biological activities. The structure can be represented as follows:

C15H19NO4\text{C}_{15}\text{H}_{19}\text{N}\text{O}_{4}

This structure contributes to its interactions with biological targets, influencing its therapeutic potential.

Antidiabetic Properties

Recent studies have indicated that derivatives of benzodioxole, similar to this compound, exhibit significant antidiabetic activity. For instance, a related benzodioxole derivative demonstrated a reduction in blood glucose levels in diabetic mice from 252.2 mg/dL to 173.8 mg/dL, highlighting the potential for such compounds in managing diabetes .

Anticancer Activity

Research has shown that benzodioxole derivatives possess anticancer properties. A study evaluated several compounds and found that certain derivatives exhibited compelling in vitro anticancer efficacy against various cancer cell lines while maintaining safety profiles for normal cells . This suggests that the compound may also have potential applications in cancer therapeutics.

The mechanism through which these compounds exert their biological effects often involves enzyme inhibition. For example, some benzodioxole derivatives have been identified as inhibitors of α-amylase, which plays a crucial role in carbohydrate metabolism. The IC50 values for these inhibitors ranged from 2.57 to 4.28 µg/mL, indicating strong inhibitory potential . This mechanism is particularly relevant for developing treatments for metabolic disorders such as diabetes and obesity.

Study on Antioxidative Activity

A study focusing on related benzodioxole compounds assessed their antioxidative properties using DPPH-scavenging assays. The results indicated moderate antioxidative activity (IC50 = 86.3 ± 0.2 μM), suggesting that these compounds may also contribute to oxidative stress management .

Synthesis and Characterization

The synthesis of this compound involves complex organic reactions that yield high-purity compounds suitable for biological testing. Characterization techniques such as NMR and mass spectrometry are essential for confirming the structure and purity of synthesized compounds .

Data Table: Biological Activities of Related Compounds

CompoundActivity TypeIC50 Value (µg/mL)Reference
Benzodioxole Derivative Aα-Amylase Inhibition2.57
Benzodioxole Derivative Bα-Amylase Inhibition4.28
Hypecoumic Acid (Benzodioxole derivative)Antioxidant86.3
Related CompoundBlood Glucose ReductionN/A

Q & A

Q. What analytical techniques are recommended to confirm the structural identity of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-4-methoxy-2-methylbutyl)urea?

  • Methodological Answer : A combination of spectroscopic and chromatographic methods is essential:
  • IR Spectroscopy : Identify functional groups (e.g., urea carbonyl stretch near 1705 cm⁻¹, hydroxyl groups at ~3050–3300 cm⁻¹) .
  • NMR : Use ¹H-NMR and ¹³C-NMR to resolve substituents. Key signals include:
  • ¹H-NMR : Benzo[d][1,3]dioxol protons (δ 6.7–7.0 ppm), methoxy group (δ ~3.8 ppm), and hydroxybutyl protons (δ 1.2–4.0 ppm) .
  • ¹³C-NMR : Urea carbonyl (δ ~155 ppm), aromatic carbons (δ 100–150 ppm), and methoxy carbon (δ ~55 ppm) .
  • GCMS/EI-HRMS : Confirm molecular weight and fragmentation patterns. Discrepancies between calculated and observed masses (e.g., due to impurities) require orthogonal validation .

Q. How can researchers optimize the synthesis of this compound to improve yield?

  • Methodological Answer : Key strategies include:
  • Reaction Conditions : Adjust solvent polarity (e.g., dichloromethane vs. THF) and temperature to favor urea bond formation .
  • Catalysts : Use coupling agents like EDCI/HOBt for amide/urea bond formation .
  • Purification : Employ column chromatography with gradients (e.g., hexane/ethyl acetate) to isolate the product from byproducts (e.g., 2% impurities noted in similar syntheses) .
  • Yield Monitoring : Track intermediates via TLC or HPLC to identify bottlenecks .

Q. What methods are suitable for assessing the compound’s stability under laboratory storage conditions?

  • Methodological Answer :
  • Accelerated Stability Testing : Expose the compound to elevated temperatures (40–60°C), humidity (75% RH), and light (UV/vis) for 1–3 months. Monitor degradation via HPLC .
  • pH-Dependent Stability : Test solubility and stability in buffers (pH 3–9) to simulate biological or environmental conditions .
  • Oxidative Stress : Use hydrogen peroxide or radical initiators to assess susceptibility to oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., GCMS vs. HRMS) for this compound?

  • Methodological Answer :
  • Isotopic Labeling : Synthesize deuterated analogs to distinguish molecular ions from background noise .
  • High-Resolution MS : Use FT-ICR or Orbitrap instruments to resolve mass discrepancies (e.g., 0.001 Da accuracy) .
  • Complementary Techniques : Cross-validate with MALDI-TOF or LC-MS/MS to confirm fragmentation pathways .

Q. What experimental designs are appropriate for studying the environmental fate of this compound?

  • Methodological Answer :
  • Long-Term Incubation Studies : Use soil/water microcosms under controlled conditions (e.g., OECD 307 guidelines) to track degradation products .
  • Biotic/Abiotic Transformations : Compare sterile vs. non-sterile systems to isolate microbial vs. chemical degradation pathways .
  • Analytical Workflow : Combine SPE-LC-MS/MS and isotope dilution to quantify parent compound and metabolites at trace levels (ng/L) .

Q. How can isomerism and impurities (e.g., 2% byproducts) be characterized and mitigated during synthesis?

  • Methodological Answer :
  • Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralpak®) to resolve enantiomers or diastereomers .
  • Crystallization Screening : Optimize solvent mixtures (e.g., ethanol/water) to selectively crystallize the target compound .
  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and impurity formation in real time .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.